3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one
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Overview
Description
3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H12Cl2N2O. It is a piperidinone derivative, characterized by the presence of an amino group and a dichlorophenyl group attached to the piperidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dichlorobenzaldehyde with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the amino group.
Scientific Research Applications
3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Chemical Biology: It is used in chemical biology research to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3,4-dichlorophenyl)piperidine: Similar structure but lacks the ketone group.
3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring instead of a piperidinone ring.
3-Amino-1-(3,4-dichlorophenyl)azepan-2-one: Similar structure but with an azepanone ring instead of a piperidinone ring.
Uniqueness
3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one is unique due to the presence of both the amino group and the dichlorophenyl group attached to the piperidinone ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
IUPAC Name |
3-amino-1-(3,4-dichlorophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-8-4-3-7(6-9(8)13)15-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOFLOPYWLHIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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